

# physical and chemical properties of Methyl 5-bromo-1H-indazole-6-carboxylate

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## Compound of Interest

Compound Name: **Methyl 5-bromo-1H-indazole-6-carboxylate**

Cat. No.: **B1326462**

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## In-Depth Technical Guide: Methyl 5-bromo-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 5-bromo-1H-indazole-6-carboxylate** is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. As a substituted indazole, it belongs to a class of compounds recognized for a wide array of biological activities. The indazole scaffold is a known "privileged structure," frequently utilized in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 5-bromo-1H-indazole-6-carboxylate**, alongside generalized experimental protocols for its synthesis and characterization based on related compounds. Furthermore, this guide illustrates a representative kinase signaling pathway that is often targeted by indazole-based inhibitors, providing context for its potential applications in drug discovery.

## Core Compound Properties

**Methyl 5-bromo-1H-indazole-6-carboxylate** is a solid organic compound. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	1000342-30-2	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	255.07 g/mol	<a href="#">[1]</a>
Melting Point	148-153 °C	<a href="#">[1]</a>
Physical Appearance	Solid	
Purity	Typically ≥95%	<a href="#">[1]</a>
Storage	Room temperature, sealed, dry	<a href="#">[1]</a>

## Chemical Structure and Identifiers

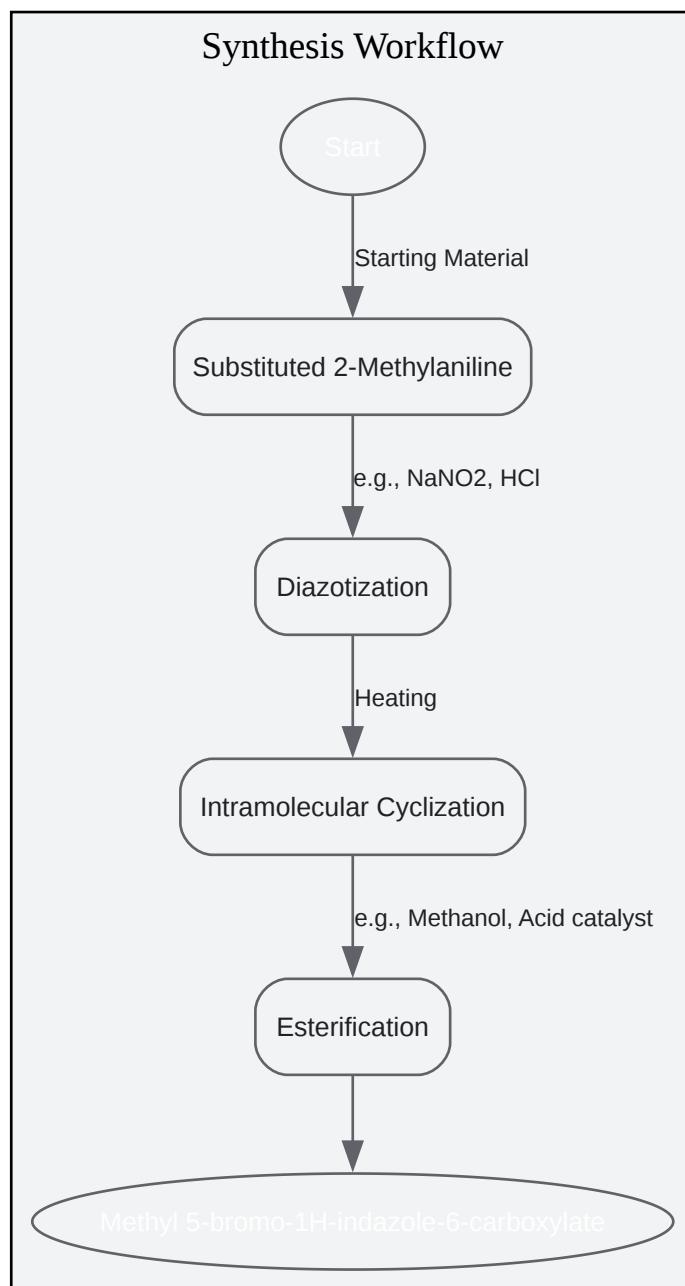
- IUPAC Name: **Methyl 5-bromo-1H-indazole-6-carboxylate**
- SMILES: COC(=O)c1cc2[nH]ncc2cc1Br
- InChI Key: OMGXGABLIDYSNN-UHFFFAOYSA-N

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis, purification, and analysis of **Methyl 5-bromo-1H-indazole-6-carboxylate** are not readily available in peer-reviewed literature, the following sections provide generalized methodologies based on the synthesis and characterization of structurally related indazole derivatives. These protocols are intended to serve as a starting point for researchers.[\[2\]](#)[\[3\]](#)

## Synthesis of Substituted Indazole-6-carboxylates

A common route to synthesize substituted indazoles involves the cyclization of appropriately substituted anilines. For the target compound, a plausible synthetic precursor would be a substituted 2-methylaniline. The general workflow for such a synthesis is outlined below.



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Caption: Generalized synthetic workflow for indazole-6-carboxylates.

Protocol:

- **Diazotization:** A solution of the appropriately substituted 2-methylaniline in an acidic medium (e.g., hydrochloric acid) is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then

added dropwise while maintaining the low temperature to form the diazonium salt.

- Cyclization: The reaction mixture containing the diazonium salt is then heated, which induces intramolecular cyclization to form the indazole ring system.
- Esterification: The resulting indazole-6-carboxylic acid is then esterified, for example, by refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid), to yield the methyl ester.
- Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.<sup>[4]</sup>

## Characterization Methods

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system, the N-H proton (which may be broad), and the methyl ester protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

### 3.2.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (255.07 g/mol), with a characteristic isotopic pattern due to the presence of a bromine atom.

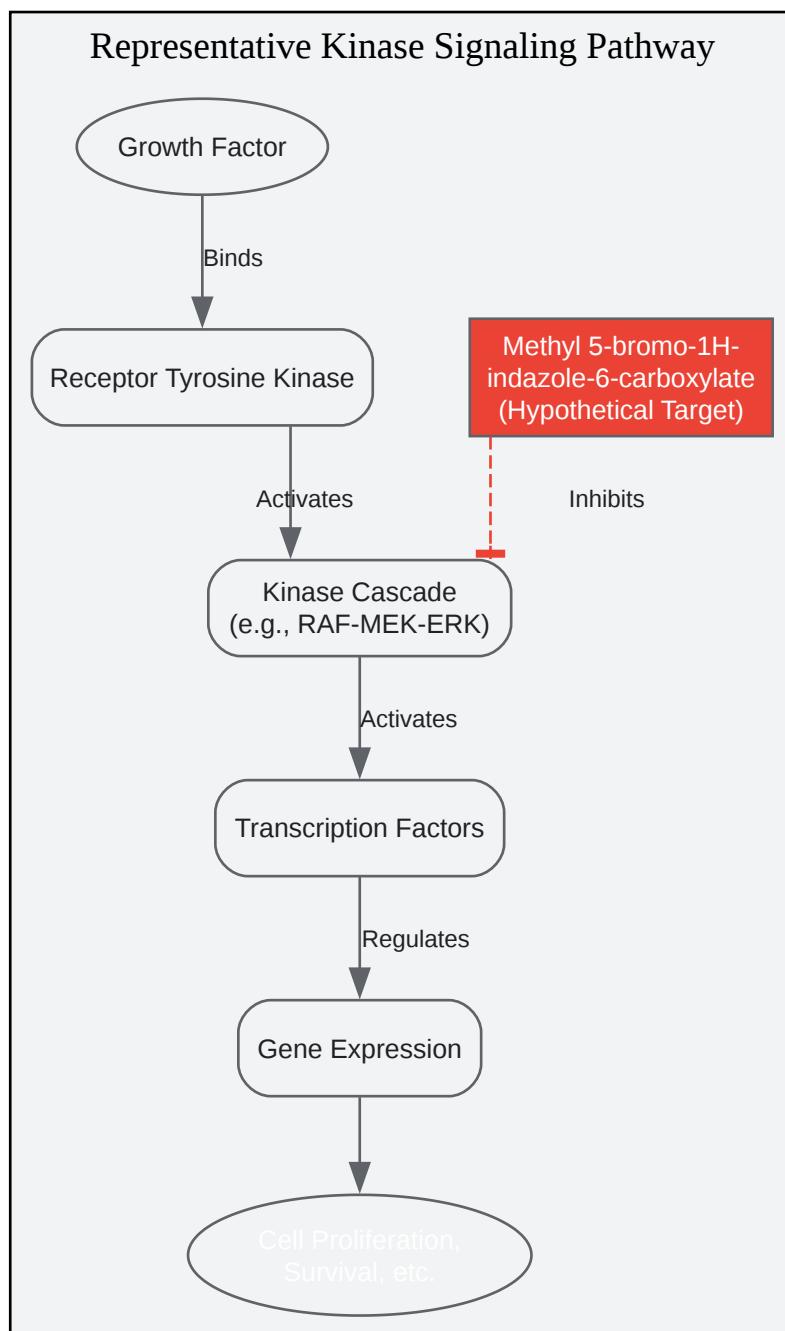
### 3.2.3. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H bond (around 3300  $\text{cm}^{-1}$ ), the C=O bond of the ester (around 1700  $\text{cm}^{-1}$ ), and C=C bonds of the aromatic ring (around 1600-1450  $\text{cm}^{-1}$ ).

## Biological Activity and Signaling Pathways

Indazole derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent inhibitory activity against various protein kinases.<sup>[5][6]</sup> These kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer drugs.<sup>[6]</sup>

While the specific biological targets of **Methyl 5-bromo-1H-indazole-6-carboxylate** have not been reported, its structural features suggest it could act as a kinase inhibitor. The indazole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.<sup>[7]</sup>



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Caption: A representative kinase signaling pathway potentially targeted by indazole-based inhibitors.

This diagram illustrates a simplified signal transduction pathway initiated by a growth factor binding to a receptor tyrosine kinase (RTK). This binding event triggers a downstream kinase

cascade, leading to the activation of transcription factors and ultimately resulting in cellular responses like proliferation and survival. A kinase inhibitor, such as a derivative of **Methyl 5-bromo-1H-indazole-6-carboxylate**, could potentially block this pathway by inhibiting one of the kinases in the cascade.

## Applications in Drug Discovery and Development

**Methyl 5-bromo-1H-indazole-6-carboxylate** serves as a valuable scaffold for the synthesis of compound libraries for high-throughput screening. The bromine atom at the 5-position and the methyl ester at the 6-position provide two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR). For example, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. These modifications can be used to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.<sup>[8]</sup>

## Conclusion

**Methyl 5-bromo-1H-indazole-6-carboxylate** is a promising building block for the development of novel therapeutics, particularly in the area of oncology. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to known kinase inhibitors suggests a high potential for biological activity. This technical guide provides a foundation of its known properties and offers generalized experimental approaches based on the well-established chemistry of indazoles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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